molecular formula C15H13Cl2NO3 B290857 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide

Cat. No. B290857
M. Wt: 326.2 g/mol
InChI Key: INJIQHBFFMCXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide, also known as diclofop-methyl, is a widely used herbicide that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Diclofop-methyl has been widely used in agricultural practices to control grassy weeds in various crops, such as wheat, barley, and rice. It has also been studied for its potential use in the treatment of certain types of cancer.

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl can cause oxidative stress and alter the activity of various enzymes in plants. It can also affect the lipid composition of plant membranes and disrupt the balance of plant hormones. In animals, 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl has been shown to cause liver damage and affect reproductive function.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a useful tool for studying the biochemical and physiological effects of herbicides on plants. However, it has limited use in animal studies due to its toxicity and potential for causing harm.

Future Directions

There are several areas of research that could be explored in relation to 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl. These include investigating its potential use in cancer treatment, studying its effects on non-target organisms, and developing new herbicides with improved selectivity and efficacy.
In conclusion, 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl is an important herbicide that has been extensively studied for its biochemical and physiological effects. While it has some limitations in animal studies, it remains a valuable tool for investigating the mechanisms of herbicide action in plants. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Diclofop-methyl is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with p-hydroxybenzaldehyde in the presence of a base. The resulting product is then methylated using dimethyl sulfate to obtain 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl.

properties

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C15H13Cl2NO3/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)18-11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,18,20)

InChI Key

INJIQHBFFMCXPI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)O)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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